Demethylmaprotiline-d2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Demethylmaprotiline-d2 involves the incorporation of deuterium atoms into the Demethylmaprotiline molecule. This is typically achieved through hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled compound. The use of advanced purification techniques, such as chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Demethylmaprotiline-d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Demethylmaprotiline-d2 is widely used in scientific research for various applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.
Biology: Helps in the study of metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Employed in the development and quality control of pharmaceuticals.
Mechanism of Action
The mechanism of action of Demethylmaprotiline-d2 is similar to that of Demethylmaprotiline. It exerts its effects by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts in the brain. This action enhances neurotransmission and alleviates symptoms of depression .
Comparison with Similar Compounds
Similar Compounds
Maprotiline: A tetracyclic antidepressant with similar pharmacological properties.
Demethylmaprotiline: The non-deuterated form of Demethylmaprotiline-d2.
Nortriptyline: Another tricyclic antidepressant with similar mechanisms of action.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Properties
Molecular Formula |
C19H21N |
---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
1,1-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine |
InChI |
InChI=1S/C19H21N/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-4,6-9,14H,5,10-13,20H2/i13D2 |
InChI Key |
IFHUOEQJTQWFGJ-KLTYLHELSA-N |
Isomeric SMILES |
[2H]C([2H])(CCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)N |
Canonical SMILES |
C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN |
Origin of Product |
United States |
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